1,3-Dithiolane-4,5-dithiol
CAS No.: 807363-89-9
Cat. No.: VC19055250
Molecular Formula: C3H6S4
Molecular Weight: 170.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 807363-89-9 |
|---|---|
| Molecular Formula | C3H6S4 |
| Molecular Weight | 170.3 g/mol |
| IUPAC Name | 1,3-dithiolane-4,5-dithiol |
| Standard InChI | InChI=1S/C3H6S4/c4-2-3(5)7-1-6-2/h2-5H,1H2 |
| Standard InChI Key | NTLIFDXPWIJDEB-UHFFFAOYSA-N |
| Canonical SMILES | C1SC(C(S1)S)S |
Introduction
Structural Characteristics and Molecular Identity
1,3-Dithiolane-4,5-dithiol (molecular formula: C₃H₆S₄) consists of a dithiolane core—a saturated five-membered ring with two sulfur atoms—and two additional thiol substituents. The compound’s geometry is influenced by the electronic effects of the sulfur atoms and the steric demands of the thiol groups. X-ray crystallography of analogous compounds, such as 1,3-dithiolane-2,4,5-trithione, reveals planar ring systems with bond angles consistent with sp³ hybridization at the carbon centers . The thiol groups at positions 4 and 5 enhance the compound’s nucleophilicity and capacity for disulfide bond formation, critical for its reactivity in redox-mediated processes .
Synthetic Methodologies
Condensation Reactions
The most common synthesis route involves the acid-catalyzed condensation of 1,2-ethanedithiol with carbonyl compounds (aldehydes or ketones). For example, aromatic aldehydes react with 1,2-ethanedithiol in the presence of Brønsted acidic ionic liquids or HClO₄·SiO₂ under solvent-free conditions to yield 2-substituted 1,3-dithiolanes . This method achieves high yields (70–90%) and minimizes side reactions, making it industrially scalable.
Alternative Approaches
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Praseodymium triflate-catalyzed thioacetalization: This recyclable catalyst enables chemoselective formation of 1,3-dithiolanes under mild conditions, avoiding over-oxidation .
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Ethylene dibromide and sodium thiosulfate: Reaction with formaldehyde or acetone in HCl produces 4-substituted derivatives, though yields are moderate (50–60%) .
Table 1: Comparison of Synthetic Methods for 1,3-Dithiolane Derivatives
| Method | Catalyst | Yield (%) | Key Advantage |
|---|---|---|---|
| Condensation | HClO₄·SiO₂ | 85–90 | Solvent-free, high efficiency |
| Ionic liquid catalysis | Brønsted acidic ionic liquid | 80–88 | Recyclable catalyst |
| Praseodymium triflate | Pr(OTf)₃ | 75–82 | Chemoselectivity |
Physicochemical Properties
Thermal Stability and Solubility
Chemical Reactivity and Functionalization
Oxidation and Disulfide Formation
Controlled oxidation of 1,3-dithiolane-4,5-dithiol with meta-chloroperbenzoic acid (MCPBA) or ozone (O₃) yields sulfoxides and sulfones, respectively. The trans-1,3-dithiolane-1,3-dioxide isomer is preferentially formed due to reduced steric strain compared to the cis isomer . These oxides exhibit distinct pKa values (trans: 3.2; cis: 2.8), influencing their behavior in acid-mediated reactions .
Nucleophilic Substitution
The thiol groups participate in nucleophilic displacements, enabling the synthesis of disulfide-linked polymers and thioether derivatives. For instance, reaction with alkyl halides in the presence of base produces stable thioethers, which are valuable in materials science .
Applications in Organic Synthesis and Beyond
Building Blocks for Complex Molecules
1,3-Dithiolane-4,5-dithiol serves as a C₂ synthon in the assembly of carbocycles and heterocycles. Its ability to undergo ring-opening reactions with nucleophiles facilitates the construction of sulfur-containing macrocycles, which are pivotal in catalysis and supramolecular chemistry .
Comparison with Analogous Sulfur Heterocycles
Table 2: Structural and Functional Comparison of Sulfur-Containing Heterocycles
| Compound | Ring Size | Sulfur Positions | Key Reactivity | Applications |
|---|---|---|---|---|
| 1,3-Dithiolane-4,5-dithiol | 5-membered | 1,3 + 4,5-SH | Disulfide formation | Polymer chemistry, redox agents |
| 1,3-Dithiane | 6-membered | 1,3 | Lithiation, alkylation | Carbonyl protection |
| 1,4-Dithiane | 6-membered | 1,4 | Radical reactions | Lipid and carbohydrate synthesis |
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